molecular formula C17H12N2O2S B5279490 1-(Naphthalen-1-ylsulfonyl)-1H-benzo[d]imidazole

1-(Naphthalen-1-ylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B5279490
M. Wt: 308.4 g/mol
InChI Key: OWLBJCZHBXHQPQ-UHFFFAOYSA-N
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Description

WAY-230563 is a serine/threonine kinase inhibitor with the chemical formula C17H12N2O2S and a molecular weight of 308.36 g/mol . This compound is primarily used in research settings to study its effects on various biological pathways.

Preparation Methods

The synthesis of WAY-230563 involves several steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The resulting benzimidazole is then sulfonylated using naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine

Chemical Reactions Analysis

WAY-230563 undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-230563 has a wide range of scientific research applications:

Mechanism of Action

WAY-230563 exerts its effects by inhibiting serine/threonine kinases, which are enzymes that phosphorylate serine and threonine residues in proteins. This inhibition disrupts various signaling pathways, leading to altered cell functions such as reduced proliferation and increased apoptosis. The molecular targets include specific kinases involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

WAY-230563 is unique due to its specific inhibition of serine/threonine kinases. Similar compounds include:

    Staurosporine: A potent non-selective inhibitor of protein kinases.

    UCN-01: A selective inhibitor of protein kinase C.

    H-89: An inhibitor of protein kinase A.

Compared to these compounds, WAY-230563 offers more targeted inhibition of serine/threonine kinases, making it a valuable tool for studying specific signaling pathways .

Properties

IUPAC Name

1-naphthalen-1-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c20-22(21,19-12-18-15-9-3-4-10-16(15)19)17-11-5-7-13-6-1-2-8-14(13)17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLBJCZHBXHQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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